Elimusertib belongs to a class of drugs called Ataxia Telangiectasia and Rad3-related (ATR) inhibitors. Cells rely on the DNA damage response (DDR) pathway to repair damage caused by factors like radiation or replication errors. ATR plays a crucial role in this pathway by halting cell cycle progression and initiating DNA repair mechanisms []. Elimusertib works by specifically inhibiting ATR, thereby potentially causing cancer cells with replication stress to die.
Research suggests that Elimusertib might be more effective when combined with other cancer therapies. For instance, studies have explored its use alongside radiotherapy (RT) to improve the effectiveness of RT in treating tumors []. The rationale behind this combination lies in the potential for Elimusertib to prevent cancer cells from repairing DNA damage caused by RT, leading to increased cell death.
BAY-1895344, also known as Elimusertib, is a small molecule inhibitor specifically targeting the ataxia-telangiectasia and Rad3-related protein kinase (ATR). This compound is notable for its oral bioavailability and has been developed for the treatment of various cancers, particularly those with deficiencies in DNA damage repair mechanisms. It has shown promise in preclinical studies for its ability to enhance the efficacy of DNA-damaging therapies by increasing tumor cell sensitivity to these treatments.
ATR plays a crucial role in DNA damage repair through a process called homologous recombination repair (HRR) []. Elimusertib acts by inhibiting ATR, thereby impairing the cell's ability to repair double-stranded DNA breaks. This can lead to replication stress and ultimately cell death in cancer cells that are particularly reliant on HRR for survival [, ].
The primary chemical reaction involving BAY-1895344 is its binding to the ATR kinase, which inhibits its activity. This inhibition disrupts the cellular response to DNA damage, leading to increased apoptosis in cancer cells. The mechanism of action includes:
BAY-1895344 exhibits significant biological activity against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation in several types of tumors, including:
In vivo studies have shown that BAY-1895344 has dose-dependent antitumor activity, correlating with plasma exposure and increased DNA damage in tumor tissues. Clinical trials have confirmed its potential efficacy as a monotherapy and in combination with other treatments for patients with advanced solid tumors .
The synthesis of BAY-1895344 involves multiple steps typically including:
The precise details of these synthetic routes are proprietary but are designed to ensure high purity and bioavailability.
BAY-1895344 is primarily being investigated for its applications in oncology, particularly for:
Clinical trials are ongoing to evaluate its safety, tolerability, and pharmacokinetic profiles in patients with various malignancies .
Interaction studies have revealed that BAY-1895344 can significantly enhance the effects of other therapeutic agents. Key findings include:
When comparing BAY-1895344 to other ATR inhibitors or related compounds, several key differences emerge:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
BAY-1895344 | ATR Kinase Inhibition | Oral bioavailability; potent against specific cancers |
VE-821 | ATR Kinase Inhibition | Primarily used in research settings; less potent |
AZD6738 | ATR Kinase Inhibition | Advanced clinical trials; broader application scope |
M6620 | ATR Kinase Inhibition | Focus on hematological malignancies; less selective |
BAY-1895344 stands out due to its superior potency and specificity against certain cancer types along with favorable pharmacokinetic properties that facilitate oral administration.